2-Methyl-2-nitrosopropane dimer

CAS No.: 31107-20-7

Cat. No.: VC7879588

Molecular Formula: C8H18N2O2

Molecular Weight: 174.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31107-20-7 |

|---|---|

| Molecular Formula | C8H18N2O2 |

| Molecular Weight | 174.24 |

| IUPAC Name | 2-methyl-2-nitrosopropane |

| Standard InChI | InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 |

| Standard InChI Key | PKKJRWITDTTZCL-UHFFFAOYSA-N |

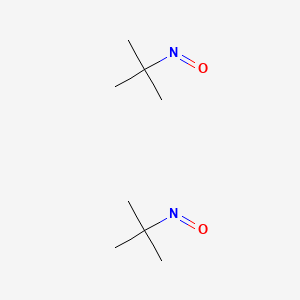

| SMILES | CC(C)(C)N=O.CC(C)(C)N=O |

| Canonical SMILES | CC(C)(C)N=O.CC(C)(C)N=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The 2-methyl-2-nitrosopropane dimer, systematically named bis(2-methyl-2-nitrosopropane), is derived from the monomeric form (C₄H₉NO). The monomer, also known as tert-nitrosobutane, dimerizes via a trans-configuration, yielding a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . Key synonyms include nitroso-tert-butane dimer and propane-2-methyl-2-nitroso dimer.

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal lattice with space group P2₁/n and unit-cell constants a = 5.929 Å, b = 10.112 Å, c = 8.751 Å, and β = 90.80° . The trans-dimeric arrangement features a nitrogen–nitrogen (N–N) bond distance of 1.31 Å and an oxygen–nitrogen (O–N) bond length of 1.21 Å, consistent with nitroso compounds. Notably, the C–N bond measures 1.45 Å, exceeding typical values for similar structures, suggesting steric effects from the tert-butyl groups .

Table 1: Crystallographic Parameters of 2-Methyl-2-Nitrosopropane Dimer

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit-cell Constants | a = 5.929 Å |

| b = 10.112 Å | |

| c = 8.751 Å | |

| β Angle | 90.80° |

| Z | 2 |

Synthesis and Purification

Preparation of the Monomer

The monomeric precursor, 2-methyl-2-nitropropane, is synthesized via oxidation of tert-butylamine using potassium permanganate (KMnO₄) in aqueous medium. A suspension of 650 g KMnO₄ in 3 L water reacts with 100 g tert-butylamine at 55°C for 3 hours, followed by steam distillation and ether extraction . The crude product is purified via fractional distillation, yielding 78% pure 2-methyl-2-nitropropane (b.p. 127–128°C) .

Dimerization Process

Dimerization occurs spontaneously under ambient conditions due to the instability of the nitroso monomer. The reaction proceeds through a radical recombination mechanism, where two nitroso monomers couple at the nitrogen centers to form the trans-dimer . The process is exothermic, requiring controlled temperatures to prevent decomposition.

Applications in Scientific Research

Radical Chemistry and Spin Trapping

In aqueous solutions, the dimer dissociates into monomers that act as spin-trapping agents for transient free radicals. Electron spin resonance (ESR) studies demonstrate that light-irradiated solutions of the dimer produce di-tert-butylnitroxide, with signal intensity escalating at higher pH levels . The mechanism involves nitrous acid (HNO₂) reacting with intermediates to form a diamagnetic species, which regenerates the nitroxide upon alkalization .

Table 2: Key Findings from Spin-Trapping Studies

| Condition | Observation |

|---|---|

| pH Increase | Enhanced ESR signal intensity |

| Light Irradiation | Generation of di-t-butylnitroxide |

| Presence of HNO₂ | Formation of diamagnetic intermediate |

Polymer Science

The dimer regulates radical polymerization of methyl methacrylate (MMA) via a pseudoliving chain mechanism. By reversibly terminating growing polymer chains, it extends polymerization control, enabling precise molecular weight distributions . This application is critical for synthesizing polymers with tailored properties for industrial use.

Photochemical Studies

Photolysis of the dimer releases nitric oxide (NO), facilitating studies on NO-mediated pathways in biological systems. Its nitroso group undergoes homolytic cleavage under UV light, generating radicals that participate in cascade reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume